molecular formula C12H10Cl2 B599297 2,5-Dichlorobiphenyl-2',3',4',5',6'-d5 CAS No. 1219804-50-8

2,5-Dichlorobiphenyl-2',3',4',5',6'-d5

Cat. No.: B599297
CAS No.: 1219804-50-8
M. Wt: 235.173
InChI Key: KQVWSTQXDLZRRK-YINOKFNYSA-N
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Description

2,5-Dichlorobiphenyl-2',3',4',5',6'-d5 is a deuterated polychlorinated biphenyl (PCB) derivative used as a stable isotope-labeled analytical standard. Key properties include:

  • Molecular Formula: C₁₂D₅H₃Cl₂
  • Molecular Weight: 228.1287 g/mol
  • CAS Number: 1219804-50-8
  • Deuterium Content: 99 atom% D, with deuterium substitution at the 2',3',4',5',6' positions of the biphenyl structure .
  • Applications: Primarily employed in mass spectrometry and chromatography as an internal standard for quantifying non-deuterated PCBs in environmental or biological samples.

Properties

IUPAC Name

3,6-dichloro-1,2,3,4,6-pentadeuterio-5-(2,3,4,5,6-pentadeuteriophenyl)cyclohexa-1,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,10,12H/i1D,2D,3D,4D,5D,6D,7D,8D,10D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVWSTQXDLZRRK-YINOKFNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(C=CC2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(C(=C(C2([2H])Cl)[2H])[2H])([2H])Cl)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the deuteration of 2,5-DichlorobiphenylThis can be achieved through various chemical reactions, such as catalytic deuteration using deuterium gas (D2) in the presence of a catalyst like palladium on carbon (Pd/C) .

Industrial Production Methods

Industrial production of 2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The use of advanced deuteration techniques and high-quality reagents is crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated biphenyls, less chlorinated biphenyls, and various substituted biphenyl derivatives .

Mechanism of Action

The mechanism of action of 2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with biological molecules. It can bind to and inhibit the activity of certain enzymes, affecting metabolic pathways. The deuterium atoms in the compound can alter its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and toxicological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The compound is compared to three analogs with varying chlorine substitution patterns and deuterium labeling (Table 1).

Table 1. Comparative Data for 2,5-Dichlorobiphenyl-d5 and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Chlorine Substitution Deuterium Positions Purity
2,5-Dichlorobiphenyl-2',3',4',5',6'-d5 1219804-50-8 C₁₂D₅H₃Cl₂ 228.1287 2,5-positions 2',3',4',5',6' 99 atom% D
2-Chlorobiphenyl-2',3',4',5',6'-d5 51624-35-2 C₁₂H₄ClD₅ 193.68 2-position 2',3',4',5',6' 98 atom% D
2,6-Dichlorobiphenyl-2',3',4',5',6'-d5 1276197-38-6 C₁₂D₅H₃Cl₂ 228.13 2,6-positions 2',3',4',5',6' Not specified
2,4,5-Trichlorobiphenyl-2',3',4',5',6'-d5 1276197-33-1 C₁₂D₅H₂Cl₃ 257.54 2,4,5-positions 2',3',4',5',6' Not specified
Key Observations:

Chlorine Substitution: The target compound (2,5-dichloro) differs from 2,6-dichloro (CAS 1276197-38-6) in chlorine positioning, leading to distinct physicochemical properties such as polarity and solubility . The trichloro analog (2,4,5-Trichlorobiphenyl-d5) exhibits higher molecular weight (257.54 vs.

Deuterium Labeling :

  • All compounds feature deuterium at the 2',3',4',5',6' positions, ensuring minimal isotopic interference in analytical applications .

Analytical Performance in Chromatography

  • Retention Time Differences : Positional isomers (e.g., 2,5- vs. 2,6-dichloro) exhibit distinct retention times in gas chromatography (GC) due to varying dipole moments and interactions with stationary phases .
  • Mass Spectrometry: Deuterated compounds produce unique mass-to-charge (m/z) ratios, enabling precise quantification. For example, the molecular ion cluster for 2,5-dichloro-d5 (m/z 228) is distinguishable from non-deuterated PCBs (m/z 223) .

Biological Activity

2,5-Dichlorobiphenyl-2',3',4',5',6'-d5 is a deuterated form of 2,5-Dichlorobiphenyl, belonging to the class of polychlorinated biphenyls (PCBs). PCBs are known for their environmental persistence and potential health impacts. This compound is utilized in various scientific research applications, particularly in toxicology and analytical chemistry, due to its stable isotope labeling which aids in tracing and quantification in biological systems.

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C12H4Cl2D5
  • CAS Number : 1219804-50-8
  • Molecular Weight : Approximately 258.15 g/mol

The biological activity of this compound involves its interaction with various biological molecules. It has been shown to bind to certain enzymes, potentially inhibiting their activity and affecting metabolic pathways. The presence of deuterium alters its pharmacokinetic properties, making it a valuable tool in drug development and toxicological studies.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzyme activities, impacting metabolic processes. For example, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver .
  • Cellular Effects : Studies have demonstrated that exposure to this compound can lead to alterations in cellular signaling pathways, particularly those related to oxidative stress and inflammation. This can result in cellular damage and contribute to various health issues .
  • Toxicological Implications : The compound's toxicity profile suggests potential adverse effects on reproductive and developmental health. Research has indicated that PCBs can disrupt endocrine functions, leading to reproductive toxicity .

Study 1: Metabolic Impact on Mice

A study investigated the effects of this compound on mice with liver-specific deletion of cytochrome P450 reductase. Results showed altered distribution of PCBs in tissues, indicating that impaired hepatic metabolism significantly affects PCB congener-specific distribution .

Study 2: Neurotoxicity Assessment

Another study focused on the neurotoxic effects of PCB mixtures including this compound. It was found that exposure during critical developmental windows led to significant neurodevelopmental impairments in offspring, highlighting the compound's potential as a neurotoxin .

Data Table: Biological Activity Summary

Biological ActivityMechanismObserved Effects
Enzyme InhibitionBinds to cytochrome P450 enzymesAlters drug metabolism
Cellular SignalingAffects oxidative stress pathwaysInduces inflammation
Reproductive ToxicityDisrupts endocrine functionsImpairs reproductive health
NeurotoxicityAlters neural development pathwaysCauses developmental impairments

Q & A

Q. What analytical techniques are recommended for quantifying 2,5-Dichlorobiphenyl-2',3',4',5',6'-d5 in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is widely used due to its sensitivity for chlorinated compounds. Isotope dilution mass spectrometry (IDMS) is critical for correcting matrix effects, leveraging the deuterated structure for internal standardization. High-performance liquid chromatography (HPLC) with UV/Vis detection may complement GC-MS for polar degradation products. Certified reference materials (CRMs), such as those stored in isooctane at ambient conditions, ensure calibration accuracy .

Q. How should isotopic purity be assessed for deuterated chlorobiphenyls in tracer studies?

Isotopic purity is determined via high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation at specified positions (2',3',4',5',6'). Nuclear magnetic resonance (NMR) spectroscopy, particularly 2^2H-NMR, validates positional deuteration. Batch-specific certificates of analysis (COA) from suppliers should include isotopic enrichment data (e.g., ≥98% deuterium at each labeled position), as non-uniform deuteration can skew environmental fate studies .

Q. What storage conditions are required to maintain the stability of deuterated chlorobiphenyl standards?

Standards should be stored in amber glass vials under inert gas (e.g., argon) at ambient temperatures (>5°C) to prevent photodegradation. Sonication before use ensures homogeneity, particularly for CRMs dissolved in isooctane. Long-term stability tests under accelerated aging conditions (e.g., 40°C for 30 days) are recommended to validate shelf life .

Advanced Research Questions

Q. How can discrepancies in reported degradation rates of deuterated chlorobiphenyls be resolved?

Contradictions in degradation data (e.g., aerobic vs. anaerobic conditions) require controlled experiments isolating variables such as pH, microbial consortia, and light exposure. Advanced techniques like 13^{13}C-labeled co-metabolites or time-resolved laser-induced fluorescence (TRLIF) can track degradation pathways. Meta-analyses of peer-reviewed datasets should account for matrix effects (e.g., sediment vs. water) and validate methods using CRMs .

Q. What computational approaches predict the environmental partitioning behavior of this compound?

Density functional theory (DFT) calculates partition coefficients (e.g., log KowK_{ow}) and adsorption energies on organic matter. Molecular dynamics (MD) simulations model interactions with lipid bilayers or microplastics. These predictions are validated against experimental data from solid-phase microextraction (SPME) or passive samplers deployed in field studies .

Q. How do hydroxylated metabolites interfere with the detection of parent chlorobiphenyls in biological matrices?

Hydroxylated derivatives (e.g., 3-hydroxy-2',5'-dichlorobiphenyl) can co-elute with parent compounds during chromatography. To mitigate this, enzymatic deconjugation (e.g., β-glucuronidase treatment) followed by tandem MS/MS with multiple reaction monitoring (MRM) enhances specificity. Cross-reactivity studies using anti-hydroxylated metabolite antibodies ensure immunoassay accuracy .

Data Contradiction Analysis

Q. Why do studies report conflicting bioaccumulation factors (BAFs) for deuterated chlorobiphenyls?

Variations in BAFs often stem from differences in trophic models (e.g., benthic vs. pelagic food webs) or organism lipid content. Standardized protocols, such as the OECD 305 guideline, should be followed. Deuterium isotope effects (e.g., altered metabolic rates due to C-D bonds) must be quantified via comparative studies with non-deuterated analogs .

Methodological Recommendations

  • Synthetic Validation : Confirm regioselective deuteration using 1^1H- and 2^2H-NMR, as incomplete labeling at 2',3',4',5',6' positions can invalidate tracer studies .
  • Degradation Studies : Use 14^{14}C-labeled analogs in parallel with deuterated compounds to distinguish biotic vs. abiotic degradation pathways .
  • Quality Control : Regularly verify CRM integrity via interlaboratory comparisons and participation in proficiency testing programs (e.g., ISO/IEC 17025) .

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